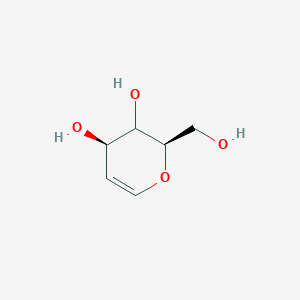

d-Glucal

Description

Propriétés

Numéro CAS |

13265-84-4 |

|---|---|

Formule moléculaire |

C6H10O4 |

Poids moléculaire |

146.14 g/mol |

Nom IUPAC |

(2R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6?/m1/s1 |

Clé InChI |

YVECGMZCTULTIS-QYRBDRAASA-N |

SMILES isomérique |

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO |

SMILES canonique |

C1=COC(C(C1O)O)CO |

Autres numéros CAS |

13265-84-4 |

Pictogrammes |

Irritant |

Synonymes |

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucal, a cyclic enol ether derived from D-glucose (B1605176), is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its reactivity, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for seminal reactions and structured data tables are included to facilitate practical application in research and development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Melting Point | 58-60 °C | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize key ¹H and ¹³C NMR chemical shifts and characteristic infrared absorption bands.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (ppm) |

| H-1 | ~6.4 |

| H-2 | ~4.8 |

| H-3 | ~4.1 |

| H-4 | ~3.8 |

| H-5 | ~3.9 |

| H-6a, H-6b | ~3.7, ~3.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | ~145 |

| C-2 | ~100 |

| C-3 | ~70 |

| C-4 | ~78 |

| C-5 | ~80 |

| C-6 | ~62 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For more detailed NMR data, refer to specialized databases.[1][5][6][7][8]

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching |

| 3050-3000 | =C-H stretching |

| 2950-2850 | C-H stretching |

| 1645 | C=C stretching |

| 1200-1000 | C-O stretching |

Note: The IR spectrum of this compound is similar to that of other carbohydrates, with prominent hydroxyl and C-O stretching bands. The key distinguishing feature is the C=C stretching absorption. For a comparative analysis, the IR spectrum of D-glucose can be consulted.[9][10][11][12]

Mass Spectrometry

The mass spectrum of this compound and its derivatives provides valuable information about their molecular weight and fragmentation patterns. The fragmentation of glucose, a related compound, has been studied in detail and can offer insights into the expected fragmentation of this compound, which would involve characteristic losses of water and small neutral molecules.[13][14][15][16][17]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.

Electrophilic Addition Reactions

The double bond in this compound readily undergoes addition reactions with a variety of electrophiles, including halogens, pseudohalogens, and sources of electrophilic oxygen. These reactions are often highly stereoselective and provide a direct route to 2-deoxy-2-substituted glycosides, which are important motifs in many biologically active molecules.[18]

A general mechanism for electrophilic addition to this compound is depicted below. The electrophile (E⁺) attacks the double bond, leading to the formation of a cyclic intermediate or a carbocation, which is then trapped by a nucleophile (Nu⁻).

Figure 1: General workflow for electrophilic addition to this compound.

Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [19][20]

This protocol describes the epoxidation of a protected this compound derivative using dimethyldioxirane (B1199080) (DMDO) generated in situ.

-

Reaction Setup: A solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (50 mL) is combined with acetone (B3395972) (5 mL) and a saturated aqueous solution of NaHCO₃ (100 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Oxidant: A solution of Oxone® (13.6 g, 22.12 mmol) in water (60 mL) is added dropwise over 20 minutes to the vigorously stirred biphasic mixture.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic phases are dried over Na₂SO₃ and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding 1,2-anhydrosugar in high yield.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that leads to the formation of 2,3-unsaturated glycosides. This transformation involves the allylic displacement of the C3-hydroxyl group (or a derivative) and subsequent attack of a nucleophile at the anomeric center. A variety of Lewis and Brønsted acids can be employed as catalysts.[21][22][23]

The mechanism of the Ferrier rearrangement is believed to proceed through a key allylic oxocarbenium ion intermediate.

Figure 2: Simplified mechanism of the Ferrier rearrangement.

Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal [24]

This protocol details a convenient method for the Ferrier rearrangement using an organic acid catalyst.

-

Reaction Setup: To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and an alcohol or thiol nucleophile (1 equivalent) in acetonitrile (B52724) (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at 80 °C. The reaction progress is monitored by TLC analysis.

-

Work-up: Upon completion, the solvent is evaporated under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:4) to yield the desired 2,3-unsaturated glycoside.

Synthesis of 2-Deoxy-Glycosides

One of the most significant applications of this compound is in the synthesis of 2-deoxy-sugars, which are components of numerous natural products with important biological activities, including antibacterial and anticancer properties. A common strategy involves the initial haloalkoxylation of the glucal double bond, followed by reductive dehalogenation.[25][26][27][28]

The general workflow for this transformation is outlined below.

Figure 3: Synthetic pathway to 2-deoxy-glycosides from this compound.

Experimental Protocol: Synthesis of Methyl 2-Deoxy-α/β-D-glucopyranoside [26]

This protocol describes the synthesis of a 2-deoxy-glycoside via a bromoalkoxylation-reduction sequence.

-

Bromoalkoxylation: To a solution of this compound (64.6 g, 0.44 mol) in methanol (B129727) (325 mL) at 10 °C, add N-bromosuccinimide (NBS) (78.7 g, 0.44 mol) over 40 minutes, maintaining the temperature between 10-15 °C. The reaction mixture is then stirred at room temperature for 5 hours. The solvent is evaporated to give a residue.

-

Reduction: The crude residue from the previous step is dissolved in an appropriate solvent and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the bromine atom at the C-2 position.

-

Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product can be purified by crystallization or chromatography to yield methyl 2-deoxy-α/β-D-glucopyranoside.

Stability

This compound is generally stable under neutral conditions. However, its enol ether moiety is susceptible to hydrolysis under acidic conditions, which can lead to the formation of 2-deoxy-D-glucose and other degradation products. The stability of this compound and its derivatives is an important consideration in their storage and in the planning of synthetic routes. It is generally recommended to store this compound in a cool, dry place.[29][30]

Conclusion

This compound is a cornerstone of modern synthetic carbohydrate chemistry, offering a gateway to a diverse range of complex and biologically relevant molecules. Its well-defined reactivity, particularly the versatility of its enol ether double bond, allows for the stereocontrolled introduction of various functionalities. The reactions outlined in this guide, including electrophilic additions, the Ferrier rearrangement, and the synthesis of 2-deoxy-glycosides, represent fundamental transformations that are widely employed in academic and industrial research. A thorough understanding of the chemical properties and reactivity of this compound is essential for any scientist or professional engaged in the fields of glycoscience and drug development.

References

- 1. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O4 | CID 114633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucal - Wikipedia [en.wikipedia.org]

- 4. Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. D-glucose anhydrous [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. books.rsc.org [books.rsc.org]

- 22. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 712. The reaction between 3,4,6-tri-O-acetyl-D-glucal and p-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 24. iosrjournals.org [iosrjournals.org]

- 25. arkat-usa.org [arkat-usa.org]

- 26. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 27. scispace.com [scispace.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. General acid-base catalysis of alpha-glucan phosphorylases: stereospecific glucosyl transfer from this compound is a pyridoxal 5'-phosphate and orthophosphate (arsenate) dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucal, a cyclic enol ether derived from D-glucose, is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates, including oligosaccharides, 2-deoxy sugars, and various natural products.[1] This guide provides a comprehensive overview of the structure, stereochemistry, and key reactions of this compound, intended to serve as a valuable resource for professionals in chemical research and drug development.

Structure and Stereochemistry of this compound

This compound, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, possesses the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[2] The presence of the double bond between C1 and C2 flattens the pyranose ring into a half-chair conformation. The stereochemistry at C3, C4, and C5 is inherited from its parent sugar, D-glucose.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | [2] |

| CAS Number | 13265-84-4 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 58-60 °C | [1] |

| Optical Rotation | [α]D²¹ -7° (c = 1.9 in H₂O) | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 6.47 (d, 1H, H-1), 4.80 (dd, 1H, H-2), 4.25-4.15 (m, 1H, H-5), 3.95-3.80 (m, 2H, H-6a, H-6b), 3.75-3.65 (m, 1H, H-4), 3.60-3.50 (m, 1H, H-3) | [3] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 145.0 (C-1), 99.5 (C-2), 78.5 (C-5), 68.0 (C-3), 66.5 (C-4), 61.0 (C-6) | [3] |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Solid-State Conformation

X-ray crystallographic studies of derivatives, such as the tri-O-acetyl-D-glucal dimer, have provided valuable insights into the solid-state conformation of the this compound ring system. These studies confirm the half-chair conformation of the pyranoid ring.[4]

Key Reactions of this compound

The reactivity of this compound is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.

The Ferrier Rearrangement

One of the most powerful applications of this compound and its derivatives is the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal to form 2,3-unsaturated glycosides. This provides a facile route to a variety of complex carbohydrate structures.

Caption: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.

Epoxidation

The double bond of this compound can be readily epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the epoxide ring can be opened by nucleophiles with high regio- and stereoselectivity.[5][6]

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, providing access to novel bicyclic carbohydrate derivatives. This reactivity opens avenues for the synthesis of carbasugars and other complex carbocyclic structures.[7]

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol describes the synthesis of the commonly used protected form of this compound.

Materials:

-

D-Glucose

-

Acetic anhydride

-

Red phosphorus

-

Bromine

-

Zinc dust

-

Copper(II) sulfate (B86663) solution

-

Sodium acetate (B1210297)

-

Acetic acid

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Acetobromoglucose is first prepared from D-glucose, acetic anhydride, red phosphorus, and bromine according to established procedures.

-

A mixture of zinc dust (activated with copper(II) sulfate solution) and sodium acetate in 50% aqueous acetic acid is prepared in a reaction flask equipped with a mechanical stirrer and a dropping funnel.

-

A solution of acetobromoglucose in acetic acid is added dropwise to the stirred zinc suspension while maintaining the temperature below 20°C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours.

-

The reaction mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The ether extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting syrup is purified by crystallization from diethyl ether and petroleum ether to afford 3,4,6-tri-O-acetyl-D-glucal.[8]

Ferrier Rearrangement for the Synthesis of a C-Glycoside

This protocol provides an example of a Lewis acid-catalyzed Ferrier rearrangement to form a C-glycoside.

Materials:

-

Tri-O-acetyl-D-glucal

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve tri-O-acetyl-D-glucal in a mixture of CH₂Cl₂ and acetonitrile (B52724) in a flask and cool to -5°C.

-

Add the silyl ketene acetal to the cooled solution.

-

Slowly add a solution of TMSOTf in CH₂Cl₂ via an addition funnel over 30 minutes, maintaining the temperature at -5°C.

-

After the addition is complete, stir the reaction mixture at -5°C for 2 hours.

-

Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired C-glycoside.[9]

Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This protocol describes the epoxidation of a protected this compound derivative using in situ generated dimethyldioxirane (B1199080) (DMDO).

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Oxone® (potassium peroxymonosulfate)

-

Water

Procedure:

-

In a flask, prepare a biphasic solution of 3,4,6-tri-O-benzyl-D-glucal in CH₂Cl₂, acetone, and saturated aqueous NaHCO₃, and cool it in an ice bath.

-

To the vigorously stirred solution, add a solution of Oxone® in water dropwise over 15 minutes.

-

Continue vigorous stirring at 0°C for 30 minutes and then at room temperature for an additional 6 hours.

-

Separate the organic phase and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the 1,2-anhydrosugar.[5]

Synthetic Workflow: Multi-step Synthesis of a C-Glycoside Scaffold

This compound is a valuable starting material for the multi-step synthesis of complex molecules. The following diagram illustrates a typical workflow for the synthesis of a C-glycoside scaffold, which can be a precursor for diversity-oriented synthesis.

Caption: Workflow for the synthesis of a C-glycoside scaffold from this compound.

Conclusion

This compound stands as a cornerstone in synthetic carbohydrate chemistry, offering a gateway to a vast landscape of molecular complexity. Its well-defined structure and stereochemistry, coupled with the high reactivity of its enol ether moiety, make it an indispensable tool for researchers in drug discovery and the life sciences. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and biologically significant molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tri-O-acetyl-D-glucal(2873-29-2) 1H NMR [m.chemicalbook.com]

- 4. copresearch.pacific.edu [copresearch.pacific.edu]

- 5. researchgate.net [researchgate.net]

- 6. Direct epoxidation of this compound and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the reactivity of the d-Glucal double bond

An In-depth Technical Guide to the Reactivity of the d-Glucal Double Bond

Introduction

This compound, a 2,3-unsaturated derivative of glucose, is a pivotal starting material in modern carbohydrate chemistry. The presence of the endocyclic double bond (enol ether functionality) within the pyranose ring imparts unique reactivity, making it a versatile precursor for a vast array of carbohydrate analogs, including 2-deoxy sugars, C-glycosides, and complex oligosaccharides. This guide provides a comprehensive overview of the core reactivity of the this compound double bond, focusing on electrophilic additions, cycloaddition reactions, and the synthetically powerful Ferrier rearrangement. It is intended for researchers, scientists, and professionals in drug development who utilize carbohydrate chemistry in their work.

The reactivity of this compound is dominated by the electron-rich nature of its double bond, which is susceptible to attack by electrophiles. This reactivity can be broadly categorized into three main pathways: electrophilic addition across the double bond, concerted cycloaddition reactions, and allylic rearrangements that shift the double bond and introduce a substituent at the anomeric center.

Figure 1: Core reaction pathways of the this compound double bond.

Electrophilic Addition Reactions

The enol ether in this compound readily reacts with a variety of electrophiles. The reaction typically proceeds via an initial attack of the double bond on the electrophile, leading to the formation of an intermediate that is subsequently trapped by a nucleophile. This results in the functionalization of the C1 and C2 positions.

Mechanism Overview

Electrophilic addition to glycals like tri-O-acetyl-D-glucal can lead to mixtures of 2-deoxy-2-substituted glycosides. For instance, reactions with electrophilic N-F fluorinating reagents produce mixtures of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives[1][2]. The stereochemical outcome is influenced by the nature of the protecting groups and the direction of electrophilic attack.

Key Electrophilic Additions

-

Epoxidation : The oxidation of the double bond to form an epoxide is a crucial transformation. Reagents like dimethyldioxirane (B1199080) (DMDO) are highly effective, often providing 1,2-anhydrosugars with high yield and selectivity.[3][4][5] The resulting epoxides are versatile intermediates for synthesizing various glycosides.[3][6]

-

Azidonitration : This reaction involves the addition of an azide (B81097) group and a nitrate (B79036) group across the double bond. It serves as a powerful method for synthesizing 2-azido-2-deoxy sugars, which are precursors to important 2-amino-2-deoxy sugars (glucosamine derivatives).[7]

-

Halogenation : Electrophilic halogens (e.g., from iodobenzene (B50100) dichloride) add across the double bond to yield 2-deoxy-2-halo sugars, which are valuable synthetic intermediates.[8]

-

Enzymatic Hydration : Glycosidase enzymes can catalyze the stereospecific hydration of the this compound double bond to produce 2-deoxy-D-glucose.[9] The enzyme dictates the stereochemistry of the protonation at C2, allowing for the de novo creation of an anomeric center.[9][10]

Figure 2: Simplified mechanism of this compound epoxidation with DMDO.

Data Summary: Epoxidation of Glycals

| Substrate | Reagent/Conditions | Product Configuration(s) | Yield (%) | Reference |

| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ from Oxone®/acetone) | 1,2-anhydro-α-D-gluco | 99% | [3][4] |

| 3,4,6-Tri-O-benzyl-D-galactal | DMDO (in situ from Oxone®/acetone) | 1,2-anhydro-α-D-galacto | 99% | [3][4] |

| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ from Oxone®/acetone) | α-gluco / β-manno (7:1 ratio) | 87% | [3][4] |

Experimental Protocol: In Situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal[4]

-

Setup : To a vigorously stirred, ice-cooled biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (8.87 g, 14.42 mmol) in H₂O (35 mL) dropwise over 15 minutes.

-

Reaction : Vigorously stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

-

Workup : Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

-

Isolation : Combine the organic phases, dry with Na₂SO₃, and concentrate under reduced pressure to afford 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose (3.08 g, 99%) as a white solid.

Cycloaddition Reactions

The double bond of this compound can participate in concerted cycloaddition reactions to form bicyclic products. These reactions are highly valuable for creating complex, stereodefined carbocyclic and heterocyclic structures fused to the pyranose ring.

Key Cycloaddition Reactions

-

[2+2] Cycloaddition : this compound derivatives undergo [2+2] cycloaddition with isocyanates, such as chlorosulfonyl isocyanate (CSI), to stereoselectively form β-lactam adducts.[11] These fused β-lactams are important building blocks in medicinal chemistry.

-

[4+2] Cycloaddition (Diels-Alder) : While less common for this compound itself as the diene, it can act as a dienophile. More frequently, it participates in inverse-electron-demand Diels-Alder reactions or cycloadditions with transiently formed dienes.[12]

-

1,3-Dipolar Cycloaddition : The double bond can react with 1,3-dipoles like azides to form triazoline rings, which can be further converted to other useful functionalities.[13]

Data Summary: [2+2] Cycloaddition with Isocyanates

| Glycal Derivative | Isocyanate | Product | Yield (%) | Reference |

| Tri-O-benzyl-D-glucal | Chlorosulfonyl Isocyanate (CSI) | Fused β-Lactam | 83% | [11] |

| Tri-O-acetyl-D-glucal | Chlorosulfonyl Isocyanate (CSI) | Fused β-Lactam | 74% | [11] |

Experimental Protocol: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam[11]

-

Setup : In an oven-dried, three-necked flask under an argon atmosphere, add anhydrous toluene (B28343) (40 mL) and chlorosulfonyl isocyanate (CSI) (2.72 mL, 31.2 mmol). Cool the flask to -78 °C in a dry ice/methanol bath.

-

Addition : Add a solution of tri-O-benzyl-D-glucal (10.0 g, 24.0 mmol) in toluene (40 mL) dropwise to the stirring CSI solution at -78 °C using a syringe pump at a rate of 1.5 mL/min.

-

Reaction : After the addition is complete, warm the reaction mixture to -62 °C and stir for 3 hours.

-

Reductive Workup : Cool the mixture back to -78 °C. Add a solution of sodium sulfite (B76179) (15.0 g) in water (120 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Isolation : Filter the mixture through Celite. Separate the organic layer from the filtrate, wash it sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure β-lactam.

The Ferrier Rearrangement

The Ferrier rearrangement is arguably the most significant reaction of glycals.[14][15] It is a Lewis acid-catalyzed allylic rearrangement that converts a glycal into a 2,3-unsaturated glycoside.[14][16] This reaction is a cornerstone of modern glycosylation chemistry, allowing for the formation of O-, C-, N-, and S-glycosidic bonds under mild conditions.[17][18]

Mechanism

The reaction is initiated by a Lewis acid, which coordinates to the C3-acetate (or other leaving group), facilitating its departure.[16] This generates a delocalized allyloxocarbenium ion intermediate.[14] A nucleophile then attacks the anomeric carbon (C1) to yield the 2,3-unsaturated glycoside product, typically as a mixture of α and β anomers, with the α-anomer often predominating.[14][19]

Figure 3: Generalized mechanism of the Ferrier rearrangement.

Scope and Applications

The Ferrier rearrangement is exceptionally versatile. A wide range of Lewis acids (e.g., BF₃·OEt₂, TMSOTf, CAN, InCl₃) can catalyze the reaction.[14][20] Furthermore, a diverse array of nucleophiles can be employed, leading to various classes of important molecules:

-

O-Glycosides : Using alcohols and phenols as nucleophiles.[19][21]

-

C-Glycosides : Using carbon nucleophiles like silyl (B83357) enol ethers or allylsilanes.[14][20][22]

-

N-Glycosides : Using nitrogen nucleophiles like sulfonamides.[17]

-

S-Glycosides : Using thiols as nucleophiles.[17]

This versatility makes the Ferrier rearrangement a key tool for synthesizing glycoconjugates, nucleoside analogs, and C-glycoside mimetics for drug discovery.[15]

Data Summary: Ferrier Rearrangement with Various Nucleophiles

| Glycal | Nucleophile | Catalyst | Product | Yield (%) | α:β Ratio | Reference |

| Tri-O-acetyl-D-glucal | Benzyl Alcohol | Perfluorophenylboronic acid (20 mol%) | O-Glycoside | 92% | >95:5 | [17] |

| Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Ceric Ammonium (B1175870) Nitrate (CAN) | C-Glycoside | 88% | α only | [20] |

| Tri-O-acetyl-D-glucal | Thiophenol | Perfluorophenylboronic acid (20 mol%) | S-Glycoside | 91% | 85:15 | [17] |

| Tri-O-acetyl-D-glucal | p-Toluene sulfonamide | Perfluorophenylboronic acid (20 mol%) | N-Glycoside | 82% | 80:20 | [17] |

| Tri-O-acetyl-D-glucal | Silyl Ketene (B1206846) Acetal (B89532) | TMSOTf | C-Glycoside | 77% | 1.2:1 | [22] |

Experimental Protocol: Carbon-Ferrier Rearrangement[22]

Figure 4: Experimental workflow for a C-glycosylation via Ferrier rearrangement.

-

Setup : Into a 5-L flask containing CH₂Cl₂ (1.8 L) and CH₃CN (2.0 L), add tri-O-acetyl-D-glucal (200 g, 735 mmol).

-

Addition of Nucleophile : Cool the reaction mixture to -5 °C and add silyl ketene acetal (135 mL, 882 mmol).

-

Addition of Catalyst : Slowly add a solution of TMSOTf (153 mL, 845 mmol) in CH₂Cl₂ (200 mL) via an addition funnel over 30 minutes, keeping the internal temperature below -5 °C.

-

Reaction : After the addition is complete, maintain the bath temperature at -5 °C for 2 hours.

-

Workup : Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution (1.5 L). Extract the aqueous layer, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification : Separate the α and β anomers by silica gel chromatography to yield the pure C-glycoside products.

Conclusion

The double bond of this compound is a hub of chemical reactivity, providing access to a diverse range of carbohydrate structures through electrophilic addition, cycloaddition, and rearrangement pathways. The Ferrier rearrangement, in particular, stands out for its synthetic utility in forming various types of glycosidic linkages. A thorough understanding of these core reactions enables chemists to strategically design and synthesize novel carbohydrate-based molecules for applications in drug discovery, glycobiology, and materials science. The protocols and data summarized herein serve as a practical guide for professionals leveraging the unique chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct epoxidation of this compound and D-galactal derivatives with in situ generated DMDO [sfera.unife.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective formation of C-2 azidodeoxy-D-glucose derivatives from this compound precursors using the azidonitration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scope and mechanism of carbohydrase action: stereospecific hydration of this compound catalyzed by alpha- and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgsyn.org [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]

- 18. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 19. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Solubility of D-Glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties and solubility characteristics of D-Glucal, a pivotal intermediate in carbohydrate chemistry and the synthesis of various oligosaccharides and glycoconjugates. The information presented herein is intended to support research and development activities by providing essential data and methodologies.

Core Physical and Chemical Properties

This compound, also known as 1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol, is a monosaccharide derivative with a six-carbon structure.[1] It presents as a white to almost white crystalline solid or powder.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [3][4][5][6][7] |

| Molecular Weight | 146.14 g/mol | [3][4][5][6][7][8] |

| Appearance | White to almost white crystalline solid/powder | [2][3] |

| Melting Point | 40 - 62 °C | [2][3][9][10][11][12] |

| Boiling Point | 325.5 ± 42.0 °C (Predicted) | [12] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [12] |

| Optical Activity | [α]₂₀/D: -7.0° to -12.0° (c=2, H₂O) | [2] |

Solubility Profile

The solubility of this compound is dictated by its polar nature, stemming from the presence of multiple hydroxyl groups which allow for hydrogen bonding.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | The hydroxyl groups readily form hydrogen bonds with water molecules. | [1][13][14] |

| Methanol | Soluble | [12] | |

| Ethanol | Likely Soluble | The related compound D-(+)-Glucose shows some solubility in ethanol. | [15] |

| DMSO | Likely Soluble | The related compound D-(+)-Glucose is soluble in DMSO. | [15] |

| Non-Polar Solvents (e.g., Hexane, Benzene) | Limited Solubility | As a polar compound, it has limited solubility in non-polar organic solvents. | [13] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical and solubility properties of this compound are analogous to standard methods for small organic molecules. Below are generalized protocols.

Determination of Melting Point

A capillary melting point apparatus can be utilized for this determination.

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the rate of heating is slowed to approximately 1-2 °C per minute to ensure accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

A general method for assessing solubility in various solvents is as follows.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a small vial.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the vial.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: If no solid particles are visible.

-

Partially Soluble: If some, but not all, of the solid has dissolved.

-

Insoluble: If the solid does not appear to have dissolved.

-

-

Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using techniques such as HPLC or by evaporating the solvent and weighing the residue.

Role in Chemical Synthesis

This compound is a versatile building block for the synthesis of a wide array of carbohydrate derivatives, including glycosides and oligosaccharides.[1][14] Its double bond allows for various addition reactions, making it a key precursor in synthetic carbohydrate chemistry.

Caption: Synthetic pathway of this compound to complex carbohydrates.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | 13265-84-4 | TCI AMERICA [tcichemicals.com]

- 3. synthose.com [synthose.com]

- 4. This compound | C6H10O4 | CID 114633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. D -Glucal 96 13265-84-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-グルカール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. Glucal - Wikipedia [en.wikipedia.org]

- 12. This compound | 13265-84-4 [amp.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

d-Glucal and its role as a chiral building block in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Glucal, a dehydrated derivative of D-glucose, stands as a cornerstone in modern carbohydrate chemistry and organic synthesis. Its unique structural features, particularly the endocyclic double bond, render it a highly versatile chiral building block for the stereoselective synthesis of a wide array of complex molecules, including oligosaccharides, C-glycosides, and various natural products.[1][2][3][4] This guide provides a comprehensive overview of this compound's properties, key synthetic transformations, and detailed experimental protocols, tailored for professionals in research and drug development.

Properties and Preparation of this compound

This compound, with the chemical formula C6H10O4, is a white crystalline solid soluble in water and methanol (B129727).[1][2] Its reactivity stems from the vinyl ether moiety, which is susceptible to a variety of electrophilic additions and rearrangements.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O4 | [2][5] |

| Molecular Weight | 146.14 g/mol | [2][5] |

| Melting Point | 58-62 °C | [2][4][6] |

| Appearance | Off-white to white powder | [2][3] |

| Solubility | Soluble in methanol | [2][3] |

| CAS Number | 13265-84-4 | [2][5] |

Synthesis of this compound and its Derivatives

The most common method for synthesizing glycals is the Fischer–Zach method, which involves the reductive elimination of acylated glycosyl bromides using zinc dust in acetic acid.

A widely used protected form of this compound is 3,4,6-tri-O-acetyl-D-glucal. Its synthesis from D-glucose is a standard procedure.

Experimental Protocol: Synthesis of 3,4,6-tri-O-acetyl-D-Glucal from D-Glucose

-

Step 1: Acetylation of D-Glucose. To a stirred solution of D-Glucose (2.77 mmol, 500 mg) in Dichloromethane (B109758) (DCM), add acetic anhydride (B1165640) (1.5 mL) and a catalytic amount of perchloric acid (HClO4) at 0°C. The reaction is left for 30 minutes at 0°C.

-

Step 2: Formation of the Glycosyl Bromide. After the initial acetylation, the reaction mixture is further treated to form the corresponding acetylated glycosyl bromide.

-

Step 3: Reductive Elimination. The crude glycosyl bromide is then subjected to reductive elimination using zinc dust in the presence of a pH buffer like sodium dihydrogen phosphate (B84403) (NaH2PO4) in a solvent such as acetone.

-

Step 4: Purification. The resulting 3,4,6-tri-O-acetyl-D-glucal is purified by silica (B1680970) gel column chromatography.

The acetyl groups can be readily removed to yield free this compound.

Experimental Protocol: Zemplén Deacetylation of 3,4,6-tri-O-acetyl-D-Glucal

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.80 mmol, 490 mg) in methanol (1 mL), add sodium methoxide (B1231860) (100 mg) and IR-120 resin (20 mg).

-

The reaction is left for 1 hour at room temperature.

-

Reaction completion is monitored by TLC (2:1 petroleum hexane–ethyl acetate).

-

The resin is filtered off, and the solvent is removed under reduced pressure to yield this compound.

Key Synthetic Transformations of this compound

The synthetic utility of this compound is demonstrated in several key reactions that allow for the introduction of new functionalities with high stereocontrol.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction of glycals that involves a nucleophilic substitution with an allylic shift, leading to the formation of 2,3-unsaturated glycosides.[7][8] This reaction is typically catalyzed by a Lewis acid, which promotes the departure of the C-3 substituent and the formation of a delocalized allyloxocarbenium ion intermediate.[7][8][9]

The general mechanism for the Lewis acid-catalyzed Ferrier rearrangement is depicted below:

Caption: Mechanism of the Ferrier Rearrangement.

| Lewis Acid | Nucleophile (Solvent) | Conditions | Yield (%) | α:β Ratio | Reference |

| InCl₃ | Methanol (Dichloromethane) | - | - | 7:1 | [7][10] |

| SnCl₄ | Methanol (Dichloromethane) | -78 °C, 10 min | 83 | 86:14 | [7] |

| BF₃·O(C₂H₅)₂ | Isopropanol (Dichloromethane) | RT, 24 hr | 95 | - | [7] |

| ZnCl₂ | Ethanol (Toluene) | RT, 30–60 min | 65-95 | 89:11 | [7] |

| BF₃·O(C₂H₅)₂ | Benzyl alcohol (Dichloromethane) | -20 °C to RT, 1 hr | 98 | - | [7] |

Experimental Protocol: Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Methanol [10]

-

To a solution of tri-O-acetyl-D-glucal in dichloromethane, add methanol as the nucleophile.

-

Add indium(III) chloride (InCl₃) as the Lewis acid catalyst.

-

Stir the reaction mixture at the specified temperature and time (refer to the table above for variations).

-

Upon completion, quench the reaction and purify the resulting 2,3-unsaturated glycosides by column chromatography to separate the α and β anomers.

Epoxidation of this compound

The double bond in this compound and its derivatives can be stereoselectively epoxidized to form 1,2-anhydrosugars.[11][12][13] These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles.[12][13] Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a highly effective reagent for this transformation.[11][12][13]

The epoxidation of a protected this compound derivative is illustrated in the following workflow:

Caption: Synthetic workflow for the epoxidation of this compound and subsequent nucleophilic opening.

| Substrate | Epoxidizing Agent | Conditions | Yield (%) | Stereoselectivity | Reference |

| 3,4,6-tri-O-benzyl-D-glucal | DMDO (in situ) | CH₂Cl₂-aq. NaHCO₃ | 99 | 100% (α-gluco) | [11][12][13] |

| 3,4,6-tri-O-acetyl-D-glucal | DMDO (in situ) | CH₂Cl₂-aq. NaHCO₃ | 87 (overall) | 7:1 (gluco:manno) | [11][12][13] |

Experimental Protocol: In Situ Epoxidation of 3,4,6-tri-O-benzyl-D-glucal [13]

-

Reaction Setup: Prepare a biphasic system of dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Addition of Substrate and Reagents: To the vigorously stirred, cooled (ice bath) biphasic solution containing 3,4,6-tri-O-benzyl-D-glucal, add acetone. Then, add a solution of Oxone® in water dropwise over a period of 20 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates like the acetylated glucal, a longer reaction time (e.g., 6 hours) may be required.[12][13]

-

Workup and Purification: After completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The resulting 1,2-anhydrosugar can be purified by chromatography if necessary.

This compound in the Synthesis of Complex Molecules

The versatility of this compound as a chiral synthon is highlighted by its application in the total synthesis of natural products and the construction of oligosaccharides.[14][15][16]

Oligosaccharide Synthesis

This compound and its derivatives, particularly the 1,2-anhydrosugars, are key precursors in modern oligosaccharide synthesis.[12][17] The stereoselective opening of the epoxide ring allows for the formation of glycosidic linkages with various sugar acceptors.

The general strategy for oligosaccharide synthesis using a glucal-derived epoxide is shown below:

Caption: General workflow for oligosaccharide synthesis from this compound.

Synthesis of C-Glycosides

The Ferrier rearrangement can be adapted to form C-glycosides by using carbon-based nucleophiles, such as silanes.[7] This provides a valuable route to stable analogs of naturally occurring O-glycosides, which are of significant interest in drug development due to their increased resistance to enzymatic hydrolysis.

Conclusion

This compound is an indispensable chiral building block in organic synthesis. Its ready availability from D-glucose and the high stereoselectivity of its key reactions, such as the Ferrier rearrangement and epoxidation, make it a powerful tool for the construction of complex and biologically relevant molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of this compound chemistry in research and development, particularly in the fields of glycobiology and medicinal chemistry. The continued exploration of this compound's reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Glucal - Wikipedia [en.wikipedia.org]

- 5. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13265-84-4 | MG04732 | Biosynth [biosynth.com]

- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ferrier_rearrangement [chemeurope.com]

- 11. Direct epoxidation of this compound and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of D-[U-{sup 13}C]Glucal, D-[U-{sup 13}C] Galactal, and L-[U-{sup 13}C]Fucose for NMR structure studies of oligosaccharides (Conference) | OSTI.GOV [osti.gov]

- 15. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformation of D-Glucal and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of D-glucal and its derivatives, crucial intermediates in carbohydrate chemistry and drug development. The document delves into the structural intricacies, experimental methodologies for their determination, and key synthetic pathways involving these versatile molecules.

Core Concepts: The Conformation of this compound

This compound, an unsaturated monosaccharide derived from D-glucose, and its derivatives are not planar molecules. Due to the endocyclic double bond between C1 and C2, the pyranoid ring adopts a non-planar conformation to minimize steric and torsional strain. The most stable conformations are typically half-chair forms , denoted as 4H5 and 5H4.

In the 4H5 conformation , the carbon atom C4 is above the plane defined by C1, C2, C3, and O5, while the C5 atom is below this plane. Conversely, in the 5H4 conformation , C5 is above the plane and C4 is below. The preferred conformation is influenced by a variety of factors, including the nature and stereochemistry of substituents on the ring. For instance, fully O-acetylated D-glycals generally favor the 4H5(D) conformation in solution.[1] The introduction of a substituent at the C2 position can lead to ring-flattening or even an inversion to the 5H4 conformation to alleviate steric strain.[1]

Quantitative Conformational Analysis

The precise geometry of this compound and its derivatives can be determined using a combination of experimental techniques and computational modeling. The key quantitative data includes bond lengths, bond angles, and, most importantly, dihedral angles which define the ring's pucker.

NMR Spectroscopy: Proton-Proton Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For this compound and its derivatives, the vicinal proton-proton coupling constants (3JH,H) are particularly informative. These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these values, the relative orientation of substituents and the overall ring conformation can be deduced.

Table 1: Representative 1H NMR Coupling Constants for Tri-O-acetyl-D-glucal

| Coupling (J) | Value (Hz) | Dihedral Angle Correlation |

| J1,2 | ~6.3 | Correlates with the H1-C1-C2-H2 dihedral angle |

| J2,3 | ~4.5 | Correlates with the H2-C2-C3-H3 dihedral angle |

| J3,4 | ~2.8 | Correlates with the H3-C3-C4-H4 dihedral angle |

| J4,5 | ~6.0 | Correlates with the H4-C4-C5-H5 dihedral angle |

Note: These are approximate values and can vary depending on the solvent and specific derivative.

X-ray Crystallography

Table 2: Selected Crystallographic Data for a Tri-O-acetyl-D-glucal Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.6647(4) |

| b (Å) | 13.4269(9) |

| c (Å) | 34.744(2) |

| α, β, γ (°) | 90 |

Data from the X-ray analysis of a C-linked disaccharide of tri-O-acetyl-D-glucal.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-state conformation of a this compound derivative using 1H NMR spectroscopy.

Materials:

-

This compound derivative (e.g., tri-O-acetyl-D-glucal)

-

Deuterated solvent (e.g., CDCl3, D2O)

-

NMR spectrometer (300 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) 1H NMR spectrum.

-

To aid in signal assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal which protons are coupled to each other.

-

-

Spectral Analysis:

-

Integrate the signals in the 1H NMR spectrum to determine the number of protons corresponding to each resonance.

-

Measure the coupling constants (J-values) for each multiplet. The 4J2,4 coupling constant is particularly sensitive to conformational changes in D-glycals.[1]

-

Use the COSY and TOCSY spectra to trace the connectivity of the proton spin systems and assign each signal to a specific proton on the glucal ring.

-

-

Conformational Interpretation:

-

Apply the Karplus equation to correlate the measured 3JH,H values with the corresponding dihedral angles.

-

Compare the determined dihedral angles with those expected for the 4H5 and 5H4 half-chair conformations to identify the predominant conformer in solution.

-

Synthesis of 2-Deoxy-Glycosides from this compound

Objective: To synthesize a 2-deoxy-glycoside from a this compound derivative.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Alcohol (e.g., methanol (B129727), benzyl (B1604629) alcohol)

-

N-bromosuccinimide (NBS)

-

Raney nickel catalyst

-

Solvents (e.g., methanol, chloroform (B151607), pyridine)

-

Acetic anhydride (B1165640)

Procedure:

-

Haloalkoxylation: Dissolve this compound in methanol and cool the solution. Add N-bromosuccinimide portion-wise while maintaining the temperature. Stir the reaction mixture for several hours.

-

Reductive Dehalogenation: Hydrogenate the reaction mixture in the presence of Raney nickel catalyst and triethylamine in a Parr apparatus.

-

Purification and Acylation: Filter the reaction mixture and concentrate the filtrate to a syrup. Dissolve the syrup in a mixture of chloroform and pyridine, then add acetic anhydride while cooling.

-

Work-up and Isolation: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the 2-deoxy-glycoside derivative.

Key Signaling Pathways and Reaction Mechanisms

This compound and its derivatives are key intermediates in a variety of important chemical transformations, particularly in the synthesis of oligosaccharides and other complex carbohydrates.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allyloxocarbenium ion intermediate.

Caption: The Ferrier Rearrangement of this compound.

Enzymatic Hydration of this compound

Glycosidase enzymes can catalyze the stereospecific hydration of this compound to form 2-deoxy-D-glucose. The stereochemical outcome of the reaction depends on the enzyme used. For example, α-glucosidase and β-glucosidase yield 2-deoxy-α-D-glucose and 2-deoxy-β-D-glucose, respectively. The proposed mechanism involves the protonation of the double bond to form a glycosyl-enzyme intermediate, which is then hydrolyzed.

Caption: Enzymatic Hydration of this compound.

Conclusion

The conformational flexibility of this compound and its derivatives plays a critical role in their reactivity and biological activity. A thorough understanding of their three-dimensional structure, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational methods, is essential for their effective application in drug discovery and the synthesis of complex carbohydrates. The reaction pathways outlined in this guide highlight the synthetic versatility of these important building blocks.

References

Key Differences Between Endo-Glycals and Exo-Glycals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core distinctions between endo-glycals and exo-glycals, two important classes of unsaturated carbohydrates. Understanding their unique structural features, reactivity, and synthetic pathways is crucial for their application as versatile building blocks in organic synthesis and for the development of novel therapeutics.

Core Structural Differences

The fundamental difference between endo- and exo-glycals lies in the position of the carbon-carbon double bond relative to the carbohydrate ring.

-

Endo-Glycals: These are 1,2-unsaturated sugars where the double bond is located within the pyranose or furanose ring, specifically between the anomeric carbon (C-1) and C-2. This internal placement of the double bond significantly influences the molecule's conformation and reactivity.

-

Exo-Glycals: In contrast, exo-glycals possess a double bond that is external to the sugar ring, attached to the anomeric center.[1] This exocyclic double bond makes them valuable precursors for the synthesis of C-glycosides and compounds with quaternary carbons.[1]

Comparative Reactivity and Applications

The distinct placement of the double bond in endo- and exo-glycals dictates their characteristic chemical reactivity and, consequently, their applications in synthesis and drug discovery.

Endo-Glycals are well-known for undergoing the Ferrier rearrangement , a Lewis acid-catalyzed reaction with a nucleophile (like an alcohol) that results in the formation of a 2,3-unsaturated glycoside.[2] This reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[2] Endo-glycals are also valuable substrates for various addition reactions across the double bond, including halogenation and radical additions, leading to the formation of 2-deoxy sugars and other functionalized carbohydrates.[3]

Exo-Glycals are particularly useful for the synthesis of C-glycosides , which are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom. This modification confers stability against enzymatic hydrolysis, a desirable property for drug candidates.[4] The exocyclic double bond can undergo various reactions, including Michael additions, hydrogenations, and cyclopropanations, allowing for the introduction of diverse functionalities at the anomeric center.[5] Furthermore, exo-glycals have gained attention as potential enzyme inhibitors , particularly for glycosidases, due to their ability to mimic the transition state of glycosidic bond hydrolysis.[6][7]

Synthesis Strategies

The synthetic approaches to endo- and exo-glycals are distinct, reflecting their structural differences.

Synthesis of Endo-Glycals: A common method for the synthesis of endo-glycals involves the reductive elimination of a 2-haloglycosyl halide. Another important transformation involving endo-glycals is the Ferrier rearrangement, which converts them into 2,3-unsaturated glycosides.

Synthesis of Exo-Glycals: Exo-glycals are frequently synthesized from readily available sugar lactones.[1] Common methods include olefination reactions like the Wittig reaction or the modified Julia olefination.[4] These reactions allow for the introduction of a variety of substituents on the exocyclic double bond. Two general methods for the stereoselective synthesis of exo-glycals are nucleophilic addition to protected sugar lactones followed by dehydration, and selenylation of C-glycosides followed by selenoxide elimination.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of endo- and exo-glycals.

| Reaction | Substrate | Catalyst/Reagent | Solvent | Yield (%) | Stereoselectivity (α:β or Z:E) | Reference |

| Endo-Glycal Reactions | ||||||

| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | InCl₃ | Dichloromethane (B109758) | 75 | 7:1 (α:β) | [2] |

| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | SnCl₄ | Dichloromethane | 83 | 86:14 (α:β) | [2] |

| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | BF₃·OEt₂ | Dichloromethane | 95 | Not specified | [2] |

| Azidonitration | Tri-O-acetyl-D-glucal | NaN₃, (NH₄)₂Ce(NO₃)₆ | Acetonitrile | High | Stereoselective | [3] |

| Exo-Glycal Synthesis | ||||||

| Wittig Reaction | Tetra-O-benzyl-D-gluconolactone | (EtO)₂P(O)CH₂CN, NaH | THF | 83 | 4.7:1 (Z:E) in crude product | |

| Julia Olefination | Tri-O-benzyl-D-arabinolactone | Substituted benzothiazolyl sulfones | Not specified | Good | Not specified | [1] |

| Nucleophilic Addition/Dehydration | Protected sugar lactones | Grignard or organolithium, then TFAA/pyridine | THF | 70-89 | Exclusive Z-isomers | [8] |

Experimental Protocols

General Procedure for Ferrier Rearrangement of an Endo-Glycal

This protocol is a generalized procedure based on typical conditions for the Ferrier rearrangement.

-

Preparation: To a stirred solution of the glycosyl acceptor (1.0-2.0 equivalents) and the endo-glycal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add 4 Å molecular sieves.

-

Reaction Initiation: Add the Lewis acid (e.g., BF₃·OEt₂, 1.0 equivalent) dropwise to the mixture.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

-

Quenching: Quench the reaction by the addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of an Exo-Glycal from a Sugar Lactone via Wittig Reaction

This protocol is a generalized procedure based on the Wittig olefination of sugar lactones.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.

-

Reaction with Lactone: Dissolve the protected sugar lactone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the exo-glycal.

Visualizations

Synthesis of Exo-Glycals from Sugar Lactones

Caption: Wittig reaction workflow for exo-glycal synthesis.

Ferrier Rearrangement of Endo-Glycals

Caption: Reaction pathway of the Ferrier rearrangement.

Exo-Glycals as Glycosidase Inhibitors

Caption: Mechanism of glycosidase inhibition by exo-glycals.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. exo-Glycal chemistry: general aspects and synthetic applications for biochemical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemistry in the synthesis and reaction of exo-glycals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, D-glucal and its related glycal derivatives have emerged as indispensable tools, profoundly impacting our understanding of carbohydrate-mediated biological processes and paving the way for novel therapeutic strategies. These unsaturated carbohydrates, characterized by a double bond between carbons 1 and 2 of the pyranose ring, possess unique reactivity that makes them versatile synthons in carbohydrate chemistry and powerful probes in chemical biology.[1] This technical guide provides a comprehensive overview of the biological significance of this compound and related glycals, with a focus on their roles as enzyme inhibitors, metabolic labels, and key intermediates in drug development. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to empower researchers in their scientific endeavors.

Glycosidase Inhibition: A Key Therapeutic Target

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various physiological and pathological processes. The inhibition of these enzymes is a validated therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer.[2] this compound and its derivatives have been extensively studied as glycosidase inhibitors due to their structural resemblance to the natural substrates of these enzymes.

Mechanism of Inhibition

This compound can act as a substrate for some glycosidases, undergoing hydration to form 2-deoxy-D-glucose.[3] However, various modifications to the glycal structure can transform it into a potent inhibitor. For instance, the introduction of a fluorine atom at the C2 position can destabilize the oxocarbenium ion-like transition state, leading to competitive inhibition.[3] Other derivatives can act as irreversible inactivators, often through Michael addition, by covalently modifying the enzyme's active site.[3]

Quantitative Analysis of Glycosidase Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various glycal derivatives against different glycosidases, providing a comparative overview of their efficacy.

| Glycal Derivative | Enzyme | Organism/Source | IC50 (µM) | Reference |

| 2-Fluoro-D-glucal | β-Glucosidase | Agrobacterium faecalis | 24,000 | [3] |

| 1-Nitro-D-glucal | β-Glucosidase | Agrobacterium faecalis | 5,500 | [3] |

| 1-Cyano-D-glucal | β-Glucosidase | Agrobacterium faecalis | 3,000 - 96,000 | [3] |

| 5-Thio-D-glucal | β-Glucosidase | Almond | - | [4] |

| 5-Thio-D-glucal | α-Mannosidase | - | - | [4] |

Note: Specific IC50 values for 5-Thio-D-glucal were not provided in the abstract.

| Compound | Enzyme | IC50 (µM) |

| Acarbose (Reference) | α-Glucosidase | 871.40 ± 1.24 |

| Compound 5u | α-Glucosidase | 5.38 |

| Compound 13j | α-Glucosidase | ~0.14 |

| Compound 13h | α-Glucosidase | ~0.22 |

This table presents a selection of potent α-glucosidase inhibitors for comparison, highlighting the potential for developing highly effective therapeutics.[5]

Metabolic Labeling: Visualizing the Glycome

Metabolic glycan labeling is a powerful technique that allows for the visualization and study of glycans in living cells and organisms.[6][7][8] This method involves introducing chemically modified monosaccharides, often containing a bioorthogonal functional group like an azide (B81097), into cellular glycan biosynthetic pathways.[7][8] this compound derivatives, particularly azido-sugars, are instrumental in this approach.

The Workflow of Metabolic Labeling

The process typically involves two main steps:

-

Metabolic Incorporation: Cells are incubated with a peracetylated azido-sugar, such as N-azidoacetylglucosamine (GlcNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylmannosamine (ManNAz).[7] The acetyl groups enhance cell permeability, and once inside the cell, the azido-sugar is metabolized and incorporated into glycoproteins and other glycoconjugates.[6][7]

-

Bioorthogonal Ligation: The incorporated azide group is then selectively reacted with a probe molecule containing a complementary functional group, such as a phosphine (B1218219) (Staudinger ligation) or an alkyne (copper-catalyzed or strain-promoted azide-alkyne cycloaddition - CuAAC or SPAAC).[8] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or another molecule of interest.[7][8]

This compound in Drug Development: A Versatile Scaffold

The unique chemical properties of this compound and its derivatives make them valuable starting materials for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[9][10]

Synthesis of C-Glycosides

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are more stable to enzymatic hydrolysis than their O-glycoside counterparts, making them attractive as therapeutic agents.[11] Exo-glycals, which have an exocyclic double bond at the anomeric center, are particularly useful precursors for the synthesis of C-glycosides.[3] Palladium-catalyzed cross-coupling reactions of glycals with various partners are a powerful method for constructing C-C glycosidic bonds with high stereoselectivity.[11]

Antiviral and Antitumor Applications

Derivatives of this compound have shown promise as antiviral and antitumor agents. For example, triacetylglucal has demonstrated antiviral activity, and other glucal derivatives have been investigated for their ability to inhibit tumor cell growth.[12]

Quantitative Data on Biological Activities:

| Compound | Activity | Cell Line/Virus | IC50 / EC50 (µM) | Reference |

| Glucosylated Podophyllotoxin Derivative 35 | Anticancer | HL-60 | 0.59 | [5] |

| Glucosylated Podophyllotoxin Derivative 35 | Anticancer | SMMC-7721 | 1.32 | [5] |

| Glucosylated Podophyllotoxin Derivative 35 | Anticancer | A-549 | 2.90 | [5] |

| Glucosylated Podophyllotoxin Derivative 35 | Anticancer | MCF-7 | 1.07 | [5] |

| Glucosylated Podophyllotoxin Derivative 35 | Anticancer | SW480 | 1.01 | [5] |

| Etoposide (Control) | Anticancer | HL-60 | 1.77 | [5] |

| Chloroquine (B1663885) | Antiviral | SARS-CoV-2 | 5.47 (48h) | [13] |

| Hydroxychloroquine (B89500) | Antiviral | SARS-CoV-2 | 0.72 (48h) | [13] |

Note: The antiviral data for chloroquine and hydroxychloroquine are included to provide context for EC50 values in antiviral research, as specific EC50 values for triacetylglucal were not found in a tabular format in the provided search results.

Experimental Protocols

Synthesis of 2-Deoxy-D-glucose from this compound

This protocol describes a general method for the synthesis of 2-deoxy-D-glucose from this compound via haloalkoxylation.[1]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate (B1210297)

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Dry ice (solid CO2)

Procedure:

-

Haloalkoxylation: Dissolve this compound in methanol at 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature between 10-15°C. Stir the reaction mixture at room temperature for 5 hours. Evaporate the solvent to obtain a residue. Reflux the residue in ethyl acetate.

-

Reduction: Dissolve the resulting syrup of methyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside in methanol. Add 5% Pd/C and hydrogenate at 150 psi at room temperature for 5 hours. Filter off the catalyst and evaporate the solvent to obtain methyl 2-deoxy-α/β-D-glucopyranoside.

-

Hydrolysis: Dissolve the product from the previous step in methanol. Add 1N NaOMe in methanol and leave at room temperature for 6-10 hours. Neutralize the reaction by passing dry CO2 gas. Evaporate the solvent to obtain the crude product.

-

Purification: The final product, 2-deoxy-D-glucose, can be purified by recrystallization.

β-Glucosidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a this compound derivative against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.[14][15]

Materials:

-

β-Glucosidase from almond

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

This compound derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (1 M) or Sodium hydroxide (B78521) (0.4 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the this compound derivative. Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the β-glucosidase solution to each well. Add 25 µL of the different concentrations of the inhibitor solution to the respective wells. For the control (100% enzyme activity), add 25 µL of the buffer or solvent used to dissolve the inhibitor. Incubate the plate at 37°C for 10-15 minutes.

-

Substrate Addition and Reaction: Add 50 µL of the pNPG solution to each well to initiate the reaction. Incubate the plate at 37°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 100 µL of 1 M sodium carbonate or 0.4 M NaOH-glycine buffer to each well. The development of a yellow color indicates the formation of p-nitrophenol.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling and Imaging of N-Linked Glycans in Arabidopsis Thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]